molecular formula C18H20N4O4S B2961712 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide CAS No. 1203168-53-9

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide

Cat. No.: B2961712
CAS No.: 1203168-53-9
M. Wt: 388.44
InChI Key: PSYRFXDRJJHFDW-UHFFFAOYSA-N
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Description

This compound features a benzodioxane core (2,3-dihydrobenzo[b][1,4]dioxin-6-yl) linked via a thioacetamide bridge to a 6-morpholinopyrimidine moiety. The morpholine group may enhance solubility, while the pyrimidine-thioacetamide motif is critical for binding interactions.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c23-17(21-13-1-2-14-15(9-13)26-8-7-25-14)11-27-18-10-16(19-12-20-18)22-3-5-24-6-4-22/h1-2,9-10,12H,3-8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYRFXDRJJHFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is a compound of increasing interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H20N4O3S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

Molecular Weight

  • Molecular Weight : 398.44 g/mol

Synthesis Overview

The synthesis of this compound typically involves a multi-step process that starts with 2,3-dihydrobenzo[b][1,4]dioxin-6-amine. The initial reaction with various thiol derivatives leads to the formation of thioacetamides, which are then further modified to yield the target compound.

General Synthesis Steps

  • Formation of Dihydrobenzo Dioxin Derivative :
    • Reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with appropriate sulfonyl chlorides.
  • Thioacetylation :
    • The resulting amine is treated with thioacetic acid derivatives to introduce the thioacetamide moiety.

Therapeutic Potential

Research indicates that compounds based on the 2,3-dihydrobenzo[b][1,4]dioxin scaffold exhibit significant biological activities:

  • Enzyme Inhibition :
    • Compounds derived from this scaffold have been screened for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are implicated in conditions like Alzheimer's disease (AD) and type 2 diabetes mellitus (T2DM) respectively .
    CompoundTarget EnzymeIC50 (μM)
    Compound AAChE5.8
    Compound Bα-glucosidase12
  • Antiproliferative Activity :
    • Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects :
    • Studies suggest potential neuroprotective effects against neurodegenerative diseases through modulation of neurotransmitter systems.

Case Study 1: Inhibition of Acetylcholinesterase

A study evaluated various derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin) for their AChE inhibitory activity. The most potent compound exhibited an IC50 value of 5.8 μM, indicating strong potential for treating AD .

Case Study 2: Antidiabetic Activity

In another investigation focusing on α-glucosidase inhibition, several synthesized thioacetamides were tested. The lead compound demonstrated significant inhibition at concentrations comparable to existing antidiabetic agents .

Comparison with Similar Compounds

Core Benzodioxane Derivatives

The benzodioxane scaffold is a common feature in several analogs, but substitutions on the thioacetamide-linked heterocycle dictate functional differences:

Compound Name Heterocyclic Moiety Key Substituents Molecular Weight Biological Inference
Target Compound 6-Morpholinopyrimidin-4-yl Morpholine Not Provided Potential CDK9 inhibition
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4-Ethyl-5-(pyridin-2-yl)-1,2,4-triazole Ethyl, pyridinyl ~409.46 Broader kinase selectivity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide 3-(4-Methoxyphenyl)-triazolo[4,3-b]pyridazine 4-Methoxyphenyl 449.5 Enhanced aryl-binding interactions
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide 5,6-Dimethylthieno[2,3-d]pyrimidine Methyl groups on thienopyrimidine Not Provided Improved metabolic stability

Key Observations :

  • Morpholine vs. Triazole/Pyridazine : The target compound’s morpholine group likely improves solubility compared to lipophilic triazole or pyridazine derivatives .
  • Substituent Effects : Bulky groups (e.g., 4-methoxyphenyl in ) may enhance target affinity but reduce cell permeability. Smaller substituents (e.g., methyl in ) balance stability and bioavailability.

Comparison of Yields :

  • Compound 17a : 79% yield using cyclopentylamine.
  • Compound 17d : Similar yield (79%) with exo-2-aminonorbornane, suggesting consistent efficiency despite varying amines.

Molecular Properties

Property Target Compound 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(furan-2-ylmethyl)-4-oxobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Molecular Formula Not Provided C₂₀H₁₉N₅O₃S C₂₅H₁₉N₃O₆S
Molecular Weight Not Provided 409.46 489.5
Heterocycle Polarity Moderate (morpholine) Low (triazole) Moderate (furan, carbonyl)

Implications :

  • Higher molecular weight in may reduce oral bioavailability.
  • The target compound’s morpholine group likely offers a balance between polarity and lipophilicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the pyrimidine-thioacetamide core of this compound?

  • Methodological Answer : The compound’s pyrimidine-thioacetamide moiety can be synthesized via alkylation of 6-methyl-2-thioxopyrimidin-4-one using N-aryl-substituted 2-chloroacetamides in a DMF medium with potassium carbonate as a base. This generates monosubstituted S-acetamide derivatives with high regioselectivity . Sodium methylate (2.6–2.8 molar equivalents) is critical for deprotonation and nucleophilic substitution during the alkylation step .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%). Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR spectroscopy, focusing on diagnostic signals such as the morpholine ring protons (δ 3.6–3.8 ppm) and the thioacetamide sulfur-linked methylene group (δ 4.2–4.5 ppm) . Mass spectrometry (ESI-MS) should match the molecular ion peak at m/z 489.55 .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its acetamide and morpholine groups. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute with aqueous buffers (e.g., PBS, pH 7.4) to ≤1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for scaling up synthesis?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and transition states. This identifies energy barriers for key steps like thioether bond formation. Coupled with machine learning-driven parameter optimization (e.g., solvent choice, catalyst loading), this reduces trial-and-error experimentation and improves yield by ~20% .

Q. What strategies resolve contradictions in alkylation product distribution under varying conditions?

  • Methodological Answer : When alkylation yields unexpected byproducts (e.g., disubstituted derivatives), use LC-MS/MS to track intermediates. Kinetic studies (e.g., time-resolved 1H^1H-NMR) can reveal competing reaction pathways. For example, excess potassium carbonate may promote over-alkylation, requiring strict stoichiometric control (1:1 molar ratio of pyrimidinone to chloroacetamide) .

Q. How do electronic effects of the dihydrobenzodioxin ring influence biological activity?

  • Methodological Answer : Perform comparative SAR studies using analogs with modified dihydrobenzodioxin substituents (e.g., electron-withdrawing nitro or electron-donating methoxy groups). Assess binding affinity via surface plasmon resonance (SPR) against target enzymes (e.g., kinases or cholinesterases). The dihydrobenzodioxin’s electron-rich aromatic system enhances π-π stacking in hydrophobic binding pockets, as shown in docking simulations (AutoDock Vina) .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodological Answer : Use powder X-ray diffraction (PXRD) to identify crystalline polymorphs. Differential scanning calorimetry (DSC) detects thermal transitions (e.g., melting points varying by 5–10°C between forms). Raman spectroscopy distinguishes hydrogen-bonding patterns in the acetamide and morpholine moieties, critical for bioavailability studies .

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